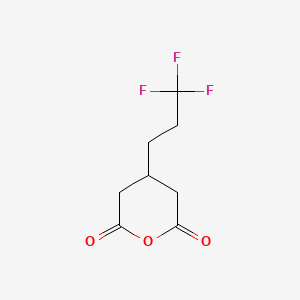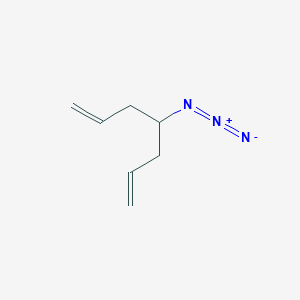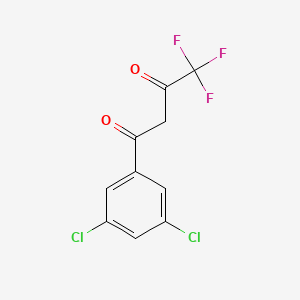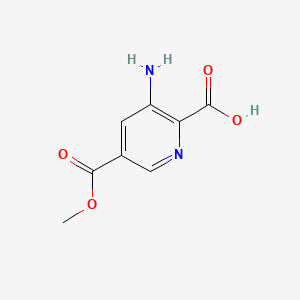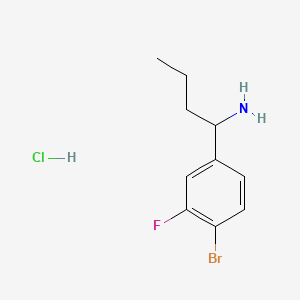
1-(Bromomethyl)-1-hexylcyclopropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Bromomethyl)-1-hexylcyclopropane is an organic compound characterized by a cyclopropane ring substituted with a bromomethyl group and a hexyl chain
Preparation Methods
The synthesis of 1-(Bromomethyl)-1-hexylcyclopropane typically involves the bromination of cyclopropylmethyl ketones or aldehydes. One common method includes the reaction of α-bromomethyl ketones with ethyl cyanoacetate or malononitrile in the presence of cyanogen bromide (BrCN) and triethylamine (Et3N). This reaction proceeds efficiently, yielding the desired product in excellent yields .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often employ continuous flow reactors and automated systems to ensure consistent quality and high yield.
Chemical Reactions Analysis
1-(Bromomethyl)-1-hexylcyclopropane undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides. Common reagents include sodium azide (NaN3) and potassium tert-butoxide (KOtBu).
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: Reduction of the bromomethyl group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide yields the corresponding azide, while oxidation with potassium permanganate produces the corresponding alcohol or ketone .
Scientific Research Applications
1-(Bromomethyl)-1-hexylcyclopropane has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-1-hexylcyclopropane involves the formation of a cyclopropylmethyl bromide anion, which is stabilized by the presence of a solvent such as methanol. This anion then reacts with various substrates to form the desired products. The molecular targets and pathways involved depend on the specific application and the nature of the substrate.
Comparison with Similar Compounds
1-(Bromomethyl)-1-hexylcyclopropane can be compared with other similar compounds, such as:
1-(Chloromethyl)-1-hexylcyclopropane: Similar in structure but with a chloromethyl group instead of a bromomethyl group. It exhibits different reactivity and selectivity in chemical reactions.
1-(Bromomethyl)-1-hexylcyclobutane: Contains a cyclobutane ring instead of a cyclopropane ring, leading to different steric and electronic properties.
1-(Bromomethyl)-1-hexylcyclohexane: Features a cyclohexane ring, which significantly alters its chemical behavior compared to the cyclopropane analog.
These comparisons highlight the unique structural and chemical properties of this compound, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H19Br |
|---|---|
Molecular Weight |
219.16 g/mol |
IUPAC Name |
1-(bromomethyl)-1-hexylcyclopropane |
InChI |
InChI=1S/C10H19Br/c1-2-3-4-5-6-10(9-11)7-8-10/h2-9H2,1H3 |
InChI Key |
RWVZDWRKVGXFHV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1(CC1)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[1-(2-Phenylethyl)cyclopropanecarbonyl]-4-(trifluoromethyl)piperidin-3-amine hydrochloride](/img/structure/B13576288.png)
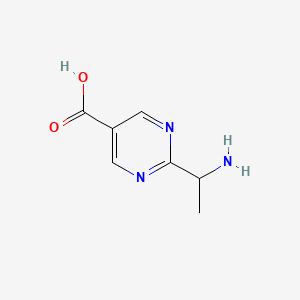
![6-[(Tert-butoxy)carbonyl]-2-hydroxy-6-azaspiro[3.4]octane-2-carboxylicacid](/img/structure/B13576297.png)
